2-Ethyl-4-methylpentanal

Description

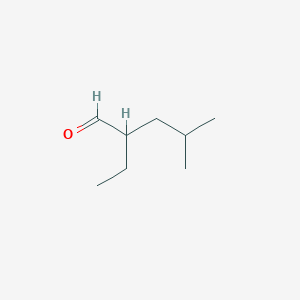

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-4-methylpentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-8(6-9)5-7(2)3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASFNDNSLQUKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632500 | |

| Record name | 2-Ethyl-4-methylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10349-95-8 | |

| Record name | 2-Ethyl-4-methylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 2-Ethyl-4-methylpentanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-4-methylpentanal (CAS No. 10349-95-8), a branched-chain aldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed profile based on established principles of spectroscopy for aliphatic aldehydes. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound is a chiral aldehyde with the molecular formula C8H16O and a molecular weight of 128.21 g/mol .[1][2][3][4] Its structure, featuring an ethyl group at the alpha-position and a methyl group at the gamma-position relative to the aldehyde, influences its spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the typical spectroscopic behavior of analogous aliphatic aldehydes.[5][6][7][8][9]

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.6 | Doublet | 1H | H-1 (Aldehyde) |

| ~2.2 | Multiplet | 1H | H-2 |

| ~1.5 | Multiplet | 2H | H-3 |

| ~1.8 | Multiplet | 1H | H-4 |

| ~0.9 | Doublet | 6H | H-5, H-5' (Methyls on C4) |

| ~1.4 | Multiplet | 2H | Ethyl CH₂ |

| ~0.9 | Triplet | 3H | Ethyl CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~205 | C-1 (Carbonyl) |

| ~55 | C-2 |

| ~35 | C-3 |

| ~25 | C-4 |

| ~22 | C-5, C-5' (Methyls on C4) |

| ~25 | Ethyl CH₂ |

| ~12 | Ethyl CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H Stretch (Alkyl) |

| ~2820 | Medium | C-H Stretch (Aldehyde) |

| ~2720 | Medium | C-H Stretch (Aldehyde, Fermi Resonance)[5][10][11] |

| ~1730 | Strong | C=O Stretch (Aldehyde)[1][5][10] |

| ~1465 | Medium | C-H Bend (CH₂, CH₃) |

| ~1385 | Medium | C-H Bend (CH₃) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 128 | [C₈H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 99 | [M - C₂H₅]⁺ | α-cleavage (loss of ethyl radical) |

| 85 | [M - C₃H₇]⁺ | Cleavage at C3-C4 bond |

| 71 | [M - C₄H₉]⁺ | McLafferty rearrangement |

| 57 | [C₄H₉]⁺ | Alkyl fragment |

| 43 | [C₃H₇]⁺ | Alkyl fragment |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid aldehyde like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set.

-

Number of Scans: 8 to 16 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is employed between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: A spectral width of approximately 220-250 ppm is set.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Spectral Range: Typically, the spectrum is scanned from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

-

Gas Chromatography Method:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Injector Temperature: Typically set to 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Range: A scan range of m/z 35-350 is typically used.

-

Source Temperature: Usually set to around 230 °C.

-

Quadrupole Temperature: Typically around 150 °C.

-

-

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed to determine the molecular weight and fragmentation pattern, which can be compared to spectral libraries.[12][13]

Visualization of Molecular Structure and Key Data

The following diagram illustrates the structure of this compound and highlights the key atoms for spectroscopic correlation.

Caption: Molecular structure of this compound and its key spectroscopic correlations.

References

- 1. This compound | 10349-95-8 | Benchchem [benchchem.com]

- 2. This compound | C8H16O | CID 23282069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pentanal, 2-ethyl-4-methyl- [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

Physical and chemical properties of 2-Ethyl-4-methylpentanal

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethyl-4-methylpentanal, tailored for researchers, scientists, and professionals in drug development. This document details the compound's characteristics, methods for its synthesis and purification, and analytical procedures, presented with clarity and precision to support advanced research and application.

Compound Identity and Structure

IUPAC Name: this compound[1] CAS Number: 10349-95-8[1] Molecular Formula: C₈H₁₆O[1] Canonical SMILES: CCC(CC(C)C)C=O[1] InChI Key: RASFNDNSLQUKNY-UHFFFAOYSA-N[1]

The structure of this compound features a pentanal backbone with an ethyl group at the second carbon and a methyl group at the fourth carbon.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 128.21 g/mol | [1][2] |

| Boiling Point | 156.7 °C at 760 mmHg | [2][3] |

| Density | 0.808 g/cm³ | [2][3] |

| Melting Point | Not Available | [3] |

| Flash Point | 48 °C | [2][3] |

| Vapor Pressure | 2.85 mmHg at 25 °C | [2] |

| Refractive Index | 1.408 | [2] |

| LogP (Predicted) | 2.3 | [1] |

| Solubility | No experimental data available. The predicted LogP value suggests low solubility in water and good solubility in organic solvents. |

Spectral Data

Predicted ¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show signals corresponding to the different types of protons in the molecule. Key expected shifts include:

-

A signal for the aldehydic proton in the region of 9.4-9.9 ppm.

-

Signals for the protons on the ethyl and methyl groups, and the pentanal backbone, in the upfield region (0.8-2.5 ppm).

Predicted ¹³C NMR Spectrum

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will show distinct signals for each of the eight carbon atoms in the molecule, as they are all in unique chemical environments. Key expected shifts include:

-

A signal for the carbonyl carbon of the aldehyde group in the downfield region, typically between 190-205 ppm.

-

Signals for the aliphatic carbons of the ethyl, methyl, and pentanal chain in the upfield region (10-60 ppm).

Predicted Infrared (IR) Spectrum

The Infrared (IR) spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

A strong C=O stretching vibration for the aldehyde at approximately 1720-1740 cm⁻¹.

-

C-H stretching vibrations for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Predicted Mass Spectrum Fragmentation

In a mass spectrum, this compound (molecular weight 128.21) is expected to show a molecular ion peak (M⁺) at m/z = 128. Key fragmentation patterns for aldehydes include alpha-cleavage and McLafferty rearrangement, which would lead to characteristic fragment ions.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are provided below. These are based on general methods for aldehydes and have been adapted for this specific compound.

Synthesis of this compound

A common method for the synthesis of aldehydes is the oxidation of primary alcohols.[4] An alternative approach for synthesizing α-alkylated aldehydes is through the direct alkylation of a simpler aldehyde.[5][6]

Method: Oxidation of 2-Ethyl-4-methylpentan-1-ol

This procedure involves the oxidation of the corresponding primary alcohol, 2-Ethyl-4-methylpentan-1-ol, using a mild oxidizing agent like Pyridinium chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid.[7]

Materials:

-

2-Ethyl-4-methylpentan-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Ethyl-4-methylpentan-1-ol in anhydrous DCM.

-

Add PCC to the solution in one portion while stirring.

-

Allow the reaction to stir at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or column chromatography.

Purification of this compound

A highly effective method for purifying aldehydes from non-aldehydic impurities is through the formation of a bisulfite adduct, which is water-soluble and can be easily separated.[2][3][8]

Method: Sodium Bisulfite Extraction

Materials:

-

Crude this compound

-

Methanol or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bisulfite solution

-

Diethyl ether or other suitable organic solvent

-

5 M Sodium hydroxide solution

Procedure:

-

Dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or THF.[3]

-

Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously for several minutes.[9]

-

Transfer the mixture to a separatory funnel, add diethyl ether and water, and shake.

-

Separate the aqueous layer containing the bisulfite adduct of the aldehyde.

-

To recover the aldehyde, treat the aqueous layer with a 5 M sodium hydroxide solution until it is strongly basic. This will regenerate the aldehyde.[3]

-

Extract the regenerated aldehyde with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified this compound.

Analytical Methods

Gas chromatography is a suitable method for the analysis of volatile aldehydes like this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions (General Example):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aldehydes.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or hexane.

-

Inject a 1 µL aliquot of the sample into the GC-MS system.

Biological Activity and Applications

Currently, there is no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. Its primary use is in organic synthesis and as a research chemical.[10]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound via oxidation of the corresponding alcohol, followed by a bisulfite extraction purification step.

Caption: Synthesis and Purification Workflow for this compound.

Logical Relationship of Chemical Reactions

This diagram outlines the key chemical transformations involving this compound, highlighting its role as a versatile intermediate.

Caption: Key Chemical Reactions of this compound.

References

- 1. This compound | C8H16O | CID 23282069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Workup [chem.rochester.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Radical-Mediated α-tert-Alkylation of Aldehydes by Consecutive 1,4- and 1,3-(Benzo)thiazolyl Migrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. musechem.com [musechem.com]

A Technical Guide to the Natural Occurrence of 2-Ethyl-4-methylpentanal in Food Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of the volatile aldehyde, 2-Ethyl-4-methylpentanal, in various food products. This document details its formation, analytical methodologies for its identification and quantification, and a summary of its presence in the food matrix.

Introduction

This compound (C8H16O) is a branched-chain aldehyde that can contribute to the overall aroma profile of certain foods. Its presence is often associated with thermal processing, such as cooking and roasting, as well as fermentation. Understanding the formation and concentration of this compound is crucial for food scientists and flavor chemists in the context of product development and quality control. While not extensively studied as some other flavor compounds, its potential contribution to the sensory characteristics of food makes it a molecule of interest.

Formation Pathway: Strecker Degradation of Isoleucine

The primary route for the formation of this compound in food is believed to be the Strecker degradation of the essential amino acid L-isoleucine. This reaction is a key part of the Maillard reaction cascade, which occurs between amino acids and reducing sugars at elevated temperatures.

The process can be summarized as follows:

-

An α-dicarbonyl compound, formed during the Maillard reaction, reacts with L-isoleucine.

-

This leads to the deamination and decarboxylation of the amino acid.

-

The resulting intermediate rearranges to form this compound, which has one fewer carbon atom than the original isoleucine side chain.

In-Depth Technical Guide: Toxicological Profile of 2-Ethyl-4-methylpentanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylpentanal (CAS No. 10349-95-8) is a branched-chain aldehyde.[1][2][3][4] This document provides a comprehensive overview of the available toxicological data for this compound to support safety and risk assessment. Due to the limited publicly available toxicological studies specifically conducted on this compound, this guide also outlines standard experimental protocols based on OECD guidelines for key toxicological endpoints. Information on the predicted metabolic pathways of branched-chain aldehydes is also included to provide insights into its potential biotransformation.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 10349-95-8 | [1][2][3][4] |

| Molecular Formula | C8H16O | [1][4] |

| Molecular Weight | 128.21 g/mol | [1][5] |

| IUPAC Name | This compound | [1][2] |

Toxicological Data

A comprehensive literature search revealed a significant lack of specific toxicological studies for this compound. The available information is summarized below.

Human Health Hazard Assessment

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following hazard classifications:

-

Flammable liquids: Warning[1]

-

Skin corrosion/irritation: Warning, Causes skin irritation[1]

-

Serious eye damage/eye irritation: Warning, Causes serious eye irritation[1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation: Warning, May cause respiratory irritation[1]

Acute Toxicity

Table 1: Summary of Acute Toxicity Data for this compound

| Endpoint | Species | Guideline | Results |

| Acute Oral Toxicity | Data not available | OECD 420/423/425 | No studies found. |

| Acute Dermal Toxicity | Rat | OECD 402 | LD50 > 2000 mg/kg bw. No mortality or signs of systemic toxicity were observed. No local skin effects were noted. |

| Acute Inhalation Toxicity | Data not available | OECD 403/436 | No studies found. |

Irritation and Sensitization

Table 2: Summary of Irritation and Sensitization Data for this compound

| Endpoint | Species | Guideline | Results |

| Skin Irritation | Data not available | OECD 404 | GHS classification indicates it causes skin irritation.[1] |

| Eye Irritation | Data not available | OECD 405 | GHS classification indicates it causes serious eye irritation.[1] |

| Skin Sensitization | Data not available | OECD 429/442 | No studies found. |

Genotoxicity

No in vivo or in vitro genotoxicity studies were identified for this compound.

Repeated Dose Toxicity

No repeated dose toxicity studies were identified for this compound.

Carcinogenicity

No carcinogenicity studies were identified for this compound.

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies were identified for this compound. For related substances, such as ethyl 2-methyl-4-pentenoate, the Threshold of Toxicological Concern (TTC) approach has been used in the absence of specific data.[6]

Experimental Protocols

The following sections describe the methodologies for key toxicological experiments based on internationally recognized OECD guidelines. These protocols would be appropriate for generating the necessary data for a comprehensive safety assessment of this compound.

Acute Dermal Toxicity (as per OECD 402)

-

Test Animals: Healthy young adult rats (e.g., Wistar strain), typically 8-12 weeks old. Both sexes are generally used.

-

Dose Level: A limit test is often performed at a dose of 2000 mg/kg body weight.

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

-

The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape.

-

The animals are housed individually.

-

After a 24-hour exposure period, the dressing is removed, and the treated skin is washed.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days. The skin is also examined for local reactions (erythema and edema) at specified intervals.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (as per OECD 439)

-

Test System: A reconstructed human epidermis model which mimics the properties of the upper layers of human skin.

-

Procedure:

-

The test substance is applied topically to the skin tissue model.

-

The substance is left in contact with the tissue for a defined period (e.g., 60 minutes).

-

After exposure, the tissue is rinsed and incubated for a further period (e.g., 42 hours).

-

-

Endpoint: Cell viability is determined by the enzymatic conversion of a marker substance (e.g., MTT) into a colored product, which is measured spectrophotometrically. A reduction in cell viability below a certain threshold indicates an irritant potential.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to mutations in the genes of the corresponding synthesis pathway.

-

Procedure:

-

The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

The exposure is carried out using the plate incorporation method or the pre-incubation method.

-

The plates are incubated for 48-72 hours.

-

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Reproductive/Developmental Toxicity Screening Test (as per OECD 421)

-

Test Animals: Rats are commonly used.

-

Procedure:

-

The test substance is administered to both male and female animals for a pre-mating period, during mating, and for females, throughout gestation and lactation.

-

Males are dosed for a minimum of four weeks, and females for approximately 63 days.[6][7]

-

Animals are observed for clinical signs of toxicity, effects on mating performance, fertility, gestation length, and parturition.

-

Pups are examined for viability, growth, and any developmental abnormalities.

-

-

Endpoints: Key endpoints include fertility indices, gestation length, litter size, pup viability, and pup body weight. Gross necropsy and histopathology of reproductive organs are also performed on the parent animals.

Mandatory Visualizations

Metabolic Pathway of Branched-Chain Aldehydes

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for an In Vivo Acute Oral Toxicity Study (OECD 423)

Caption: Workflow for an acute oral toxicity study (OECD 423).

Logical Relationship in a Developmental Toxicity Study (OECD 414)

Caption: Key stages in a developmental toxicity study.

Conclusion

This technical guide consolidates the currently available toxicological information for this compound. The existing data is sparse, with the most definitive information being its GHS hazard classifications and an acute dermal toxicity study suggesting low toxicity via this route. There is a clear need for further testing to adequately characterize the toxicological profile of this compound, particularly concerning acute oral and inhalation toxicity, skin and eye irritation, genotoxicity, repeated dose toxicity, and reproductive/developmental effects. The provided experimental protocols, based on OECD guidelines, offer a framework for generating the necessary data to perform a comprehensive risk assessment for researchers, scientists, and drug development professionals. The predicted metabolic pathway suggests that this compound is likely to be metabolized through oxidation and reduction, followed by conjugation.

References

- 1. This compound | C8H16O | CID 23282069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10349-95-8 | Benchchem [benchchem.com]

- 3. pentanal, 2-ethyl-4-methyl- [webbook.nist.gov]

- 4. This compound | 10349-95-8 | Buy Now [molport.com]

- 5. (2S)-2-ethyl-4-methylpentanal | C8H16O | CID 172376060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Degradation of 2-Ethyl-4-methylpentanal: Predicted Products and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal degradation of 2-Ethyl-4-methylpentanal. Due to a lack of specific experimental data on this compound in publicly available literature, this document focuses on the established analytical methodologies for studying the thermal decomposition of branched-chain aldehydes. A detailed experimental protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is presented as the primary analytical technique. Furthermore, potential thermal degradation products of this compound are proposed based on known fragmentation patterns and decomposition pathways of analogous aliphatic aldehydes. This guide serves as a foundational resource for researchers undertaking studies on the thermal stability and degradation of this compound and similar compounds.

Introduction

This compound (C8H16O) is a branched-chain aliphatic aldehyde.[1][2] Understanding the thermal stability and degradation profile of such molecules is critical in various fields, including flavor and fragrance chemistry, industrial process design, and toxicology. Thermal decomposition can lead to the formation of a complex mixture of smaller, more volatile compounds, the identities and quantities of which are essential for safety and quality assessments.

The study of thermal degradation typically involves subjecting a compound to elevated temperatures in a controlled environment and analyzing the resulting products.[3] Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful and widely used technique for this purpose, as it allows for the thermal decomposition and subsequent separation and identification of the degradation products in a single, integrated system.[3][4]

This guide will provide a detailed experimental protocol for the analysis of this compound's thermal degradation using Py-GC-MS. Additionally, based on established principles of aldehyde thermal decomposition, a table of potential degradation products is presented.[5]

Predicted Thermal Degradation Products

While specific experimental data for this compound is unavailable, the thermal decomposition of aliphatic aldehydes is known to proceed through various reaction pathways, including radical chain mechanisms, intramolecular hydrogen shifts, and bond cleavage at various points in the carbon skeleton. The branching in this compound is expected to influence the distribution of products.

The following table summarizes the potential thermal degradation products of this compound, their molecular formulas and weights, and the likely fragmentation pathways leading to their formation.

| Potential Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Formation Pathway |

| Carbon Monoxide | CO | 28.01 | Decarbonylation of the formyl radical |

| Methane | CH4 | 16.04 | Cleavage of methyl groups |

| Ethylene | C2H4 | 28.05 | β-cleavage and subsequent reactions |

| Propylene | C3H6 | 42.08 | Cleavage of the isobutyl group |

| Butene (isomers) | C4H8 | 56.11 | Cleavage and rearrangement reactions |

| Isobutane | C4H10 | 58.12 | Hydrogen abstraction by isobutyl radical |

| Pentanal (isomers) | C5H10O | 86.13 | Cleavage of the ethyl group |

| Hexanal (isomers) | C6H12O | 100.16 | Cleavage of smaller fragments |

| 2-Methylpropanal | C4H8O | 72.11 | Cleavage of the ethyl group and rearrangement |

| Various alkanes and alkenes | C1-C7 | Variable | Radical recombination and disproportionation |

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

The following protocol provides a general framework for the analysis of the thermal degradation products of this compound. Optimization of specific parameters may be required based on the instrumentation used.

3.1. Instrumentation

-

Pyrolyzer: A micro-furnace or Curie-point pyrolyzer capable of rapid heating to a precise temperature.

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of volatile and semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).[1]

-

Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer capable of electron ionization (EI) and providing mass spectra over a range of m/z 30-500.

3.2. Sample Preparation

A small, representative sample of this compound (typically in the microgram to low milligram range) is required.[4] The sample is loaded into a quartz sample tube.[1]

3.3. Pyrolysis Conditions

-

Pyrolysis Temperature: A range of temperatures should be investigated to understand the temperature-dependent degradation profile. A starting point could be a stepped temperature program (e.g., 400°C, 600°C, 800°C).

-

Heating Rate: Rapid heating is crucial for reproducible pyrolysis.[6]

-

Atmosphere: An inert atmosphere (e.g., helium or nitrogen) is used to prevent oxidation.[3]

3.4. Gas Chromatography Conditions

-

Injector Temperature: Typically set to a high temperature (e.g., 300°C) to ensure rapid volatilization of the pyrolysate.[1]

-

Carrier Gas: Helium at a constant flow rate.[1]

-

Oven Temperature Program: A temperature ramp is used to separate the degradation products based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C).[1]

3.5. Mass Spectrometry Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 30 to 500.

-

Source Temperature: Typically around 230°C.[1]

3.6. Data Analysis

The individual peaks in the chromatogram are identified by comparing their mass spectra to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library). The relative abundance of each degradation product can be estimated from the peak area in the total ion chromatogram.

Visualizations

Caption: Experimental workflow for Py-GC-MS analysis.

Caption: Proposed thermal degradation pathways.

Conclusion

This technical guide has outlined the predicted thermal degradation products of this compound and provided a detailed experimental protocol for their analysis using Py-GC-MS. While specific experimental data for this compound remains to be published, the methodologies and predicted pathways presented here offer a solid foundation for researchers initiating such investigations. The application of the described Py-GC-MS protocol will enable the elucidation of the precise degradation profile, which is essential for a thorough understanding of the thermal behavior of this compound.

References

- 1. forensicresources.org [forensicresources.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 5. The thermal decomposition of aliphatic aldehydes [scite.ai]

- 6. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

The Maillard Reaction's Enigmatic Contributor: A Technical Guide to 2-Ethyl-4-methylpentanal

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This intricate process gives rise to a plethora of volatile and non-volatile compounds that define the desirable sensory attributes of cooked foods. Among the myriad of molecules generated, branched-chain aldehydes play a pivotal role in shaping the final aroma profile. This technical guide provides an in-depth exploration of a specific, yet significant, branched-chain aldehyde: 2-Ethyl-4-methylpentanal. While less studied than its counterparts like 2-methylbutanal and 3-methylbutanal, understanding its formation and contribution is crucial for a comprehensive grasp of Maillard-derived flavors.

Formation of this compound: The Strecker Degradation Pathway

The primary route for the formation of this compound in the Maillard reaction is through the Strecker degradation of the amino acid L-isoleucine. The Strecker degradation is a critical sub-pathway of the Maillard reaction, responsible for the conversion of α-amino acids into aldehydes with one fewer carbon atom.[1][2] This reaction is initiated by the interaction of an α-dicarbonyl compound, a key intermediate of the Maillard reaction, with the amino acid.

The generally accepted mechanism for the Strecker degradation of an amino acid is as follows:

-

Transimination: The amino acid reacts with a dicarbonyl compound to form a Schiff base.

-

Decarboxylation: The Schiff base undergoes decarboxylation, releasing carbon dioxide.

-

Hydrolysis: The resulting imine is hydrolyzed to yield an aldehyde (the Strecker aldehyde) and an α-aminoketone.

In the case of this compound, L-isoleucine serves as the specific amino acid precursor. The side chain of isoleucine dictates the structure of the resulting aldehyde.

Logical Relationship of the Maillard Reaction and Strecker Degradation

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Ethyl-4-methylpentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of 2-Ethyl-4-methylpentanal using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein are designed to provide a robust and reproducible framework for the analysis of this volatile aldehyde in various matrices. This document includes detailed procedures for sample preparation, GC-MS instrument parameters, and data analysis. Additionally, typical performance characteristics of the method are presented in a tabular format for easy reference.

Introduction

This compound (C8H16O, MW: 128.21 g/mol ) is a branched-chain aldehyde that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as an intermediate in chemical synthesis.[1] Accurate and sensitive quantification of this volatile organic compound (VOC) is crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectra.[2] This application note provides a standardized protocol for the GC-MS analysis of this compound, adaptable for various research and development applications.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol describes a general liquid-liquid extraction (LLE) procedure suitable for extracting this compound from aqueous matrices.

Materials:

-

Sample containing this compound

-

Dichloromethane (DCM), GC-grade

-

Sodium chloride (NaCl), analytical grade

-

Anhydrous sodium sulfate (Na2SO4)

-

Separatory funnel (50 mL)

-

Glass vials with PTFE-lined septa

-

Pipettes and bulbs

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 10 mL of the aqueous sample into a 50 mL separatory funnel.

-

Add 2 g of NaCl to the separatory funnel to increase the ionic strength of the aqueous phase and enhance partitioning of the analyte into the organic solvent.

-

Add 5 mL of dichloromethane to the separatory funnel.

-

Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

-

Allow the layers to separate for 5 minutes. The dichloromethane layer will be the bottom layer.

-

Drain the lower organic layer into a clean, dry glass vial.

-

Repeat the extraction of the aqueous layer with a fresh 5 mL portion of dichloromethane.

-

Combine the two organic extracts.

-

Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial and swirling.

-

Carefully transfer the dried extract to a clean GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required depending on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 35-350 |

| Scan Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized below. These values are typical and may vary based on the specific analytical setup.

| Parameter | Value |

| Retention Time (RT) | ~ 8 - 12 min (on a 30m DB-5ms column) |

| Characteristic Ions (m/z) | 128 (M+), 99, 71, 57, 43, 29 |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 µg/L |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |

| Recovery | 85 - 110% |

| Precision (%RSD) | < 15% |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis.

Logical Relationship: Fragmentation Pathway of this compound

Caption: Predicted fragmentation of this compound.

Discussion

The presented protocols provide a solid foundation for the GC-MS analysis of this compound. The choice of a non-polar stationary phase like DB-5ms is well-suited for the separation of volatile, non-polar to semi-polar compounds.[3] The fragmentation pattern of aldehydes in EI-MS is characterized by α-cleavage, leading to the loss of substituents attached to the carbonyl group.[4][5][6] For this compound, the expected major fragments would result from the loss of the ethyl group (M-29) and subsequent fragmentation of the alkyl chain. The molecular ion at m/z 128 may be observed, though it can be weak for aliphatic aldehydes.[6]

Method validation is a critical step to ensure the reliability of the obtained data.[2] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).[7][8] The typical values provided in the data table serve as a benchmark for method performance. For highly sensitive analysis, derivatization of the aldehyde with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to improve chromatographic properties and lower detection limits.[9][10]

Conclusion

This application note provides a detailed and practical guide for the GC-MS analysis of this compound. The outlined experimental protocols, instrumental parameters, and expected data characteristics will be valuable for researchers, scientists, and drug development professionals requiring accurate and reliable analysis of this compound. The provided diagrams offer a clear visualization of the experimental workflow and the fundamental principles of mass spectrometric fragmentation for this analyte.

References

- 1. This compound | C8H16O | CID 23282069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. This compound | 10349-95-8 | Buy Now [molport.com]

- 4. GCMS Section 6.11.4 [people.whitman.edu]

- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Solid-Phase Microextraction (SPME) for 2-Ethyl-4-methylpentanal Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethyl-4-methylpentanal is a volatile organic compound (VOC) that can be an indicator in various applications, from flavor and fragrance analysis to industrial process monitoring. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction and concentration of such volatile analytes from various matrices prior to gas chromatography-mass spectrometry (GC-MS) analysis.[1] This document provides a detailed protocol for the analysis of this compound using headspace SPME coupled with GC-MS.

Analyte Properties

Understanding the physicochemical properties of this compound is crucial for developing an effective SPME method.

| Property | Value |

| Molecular Formula | C8H16O[2][3] |

| Molecular Weight | 128.21 g/mol [2][3] |

| Boiling Point | 156.7 °C at 760 mmHg[2] |

| Vapor Pressure | 2.85 mmHg at 25 °C[2][4] |

| LogP | 2.25760[2] |

The relatively high volatility and non-polar nature (indicated by the positive LogP value) of this compound make it an excellent candidate for headspace SPME analysis.

Experimental Protocols

This section details the recommended materials and methods for the SPME-GC-MS analysis of this compound.

1. Materials and Reagents

-

SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range applicability to volatile compounds.[1] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a suitable alternative.

-

Vials: 20 mL clear glass vials with PTFE/silicone septa.

-

Heating and Agitation: A heating block or water bath with a magnetic stirrer or shaker.

-

Standards: this compound standard, internal standard (e.g., d16-octanal or a suitable deuterated analog).

-

Reagents: Sodium chloride (NaCl), methanol (for stock solutions).

-

Optional Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for on-fiber derivatization to enhance sensitivity and selectivity for aldehydes.[5][6]

2. Standard Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 1-100 µg/L).

-

Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution to a suitable concentration for spiking into samples.

3. Headspace SPME Protocol

-

Sample Preparation: Place 5 mL of the liquid sample (or a known weight of solid sample with 5 mL of deionized water) into a 20 mL headspace vial.

-

Spiking: Add a precise volume of the internal standard spiking solution to each sample, standard, and blank.

-

Matrix Modification: Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the release of volatile analytes into the headspace.

-

Equilibration: Seal the vial and place it in a heating block or water bath set to 60 °C. Allow the sample to equilibrate for 15 minutes with gentle agitation (e.g., 250 rpm).

-

Extraction: Introduce the SPME fiber into the headspace of the vial (do not immerse in the liquid). Expose the fiber for 30 minutes at 60 °C with continued agitation.

-

Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port, heated to 250 °C, for thermal desorption for 5 minutes in splitless mode.

4. Optional: On-Fiber Derivatization with PFBHA

For trace-level analysis, on-fiber derivatization can significantly improve detection limits.

-

PFBHA Solution Preparation: Prepare a 10 mg/mL solution of PFBHA in methanol.

-

Fiber Loading: Before sample extraction, expose the SPME fiber to the headspace of a vial containing 1 mL of the PFBHA solution for 10 minutes at 50 °C.

-

Extraction and Derivatization: Proceed with the headspace SPME protocol as described above. The PFBHA on the fiber will react with the aldehyde as it is extracted.

-

Desorption: Desorb the resulting oxime derivative in the GC inlet.

5. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Ramp: 20 °C/min to 280 °C, hold for 2 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Parameters:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

SIM Ions for this compound (suggested): m/z 57, 72, 85, 128. (Ions should be confirmed by analyzing a standard).

-

-

Quantitative Data Summary

The following table presents typical performance data for the analysis of volatile aldehydes using SPME-GC-MS. These values are illustrative and should be determined for this compound during method validation.

| Parameter | Expected Performance Range |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.02 - 0.5 µg/L[6][7] |

| Limit of Quantification (LOQ) | 0.1 - 1.5 µg/L[7] |

| Recovery | 85 - 115% |

| Precision (RSD) | < 15% |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for SPME-GC-MS analysis of this compound.

On-Fiber Derivatization Workflow

Caption: On-fiber derivatization workflow for enhanced aldehyde analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS#:10349-95-8 | Chemsrc [chemsrc.com]

- 3. This compound | C8H16O | CID 23282069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of aldehydes in water by solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of 2-Ethyl-4-methylpentanal in Meat Products by HS-SPME-GC-MS

Abstract

This application note details a robust and sensitive method for the quantification of 2-Ethyl-4-methylpentanal in various meat products. This compound is a branched-chain aldehyde that can contribute to the overall flavor profile of meat. Its formation is often associated with the degradation of amino acids during processing and cooking. The accurate quantification of such volatile compounds is crucial for flavor analysis, quality control, and understanding the chemical changes that occur in meat. This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted technique for the analysis of volatile and semi-volatile organic compounds in complex food matrices.

Introduction

The aroma and flavor of meat are complex sensory attributes determined by a diverse array of volatile organic compounds (VOCs). Among these, aldehydes, and particularly branched-chain aldehydes like this compound, play a significant role. These compounds are primarily formed through the Strecker degradation of amino acids, a key reaction in the Maillard reaction pathway, which occurs during the heating of meat.[1][2] The concentration of these aldehydes can be influenced by numerous factors, including the type of meat, animal feed, processing methods (such as curing and fermentation), and cooking conditions (temperature and duration).[1][3]

The quantification of specific flavor compounds like this compound is essential for the food industry for several reasons. It allows for the objective assessment of flavor profiles, aids in the development of new products with desired sensory characteristics, and can be used as a marker for quality control and to detect undesirable changes during storage.

HS-SPME-GC-MS is an ideal analytical technique for this application due to its simplicity, sensitivity, and solvent-free nature.[4][5][6] This method involves the extraction of volatile compounds from the headspace of a sample onto a coated fiber, followed by thermal desorption into the gas chromatograph for separation and subsequent detection and quantification by the mass spectrometer.

Experimental Protocol

This protocol provides a general framework for the quantification of this compound in meat products. Optimization of specific parameters may be required depending on the meat matrix and the instrumentation used.

1. Materials and Reagents

-

Samples: Various meat products (e.g., beef, pork, chicken), both raw and cooked.

-

Analytical Standard: this compound (CAS No. 10349-95-8) of high purity.

-

Internal Standard (IS): A suitable deuterated or non-native volatile compound, such as 2-methyl-3-heptanone or d8-toluene, for accurate quantification.

-

Solvent: Methanol or ethanol (HPLC grade) for the preparation of standard solutions.

-

Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample matrix.

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.[5]

-

Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

2. Instrumentation

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

SPME Autosampler or manual SPME holder.

-

Analytical balance.

-

Homogenizer or food processor.

3. Standard Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard (IS) Solution (10 µg/mL): Prepare a stock solution of the internal standard in methanol.

4. Sample Preparation

-

Homogenize a representative portion of the meat sample using a food processor or homogenizer.

-

Accurately weigh 3-5 g of the homogenized meat sample into a 20 mL headspace vial.[5]

-

Add a defined amount of NaCl (e.g., 1 g) to the vial to enhance the release of volatile compounds.

-

Spike the sample with a known amount of the internal standard solution.

-

Immediately seal the vial with a magnetic screw cap.

5. HS-SPME Procedure

-

Incubation/Equilibration: Place the vial in the autosampler tray or a heating block. Incubate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 20 minutes) to allow the volatile compounds to equilibrate in the headspace.[5]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30-40 minutes) at the same temperature to allow for the adsorption of the analytes.[5][7]

-

Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for a specific duration (e.g., 3-5 minutes) to desorb the trapped volatile compounds onto the analytical column.[5][6]

6. GC-MS Conditions

-

GC Column: Use a suitable capillary column for volatile compound analysis, such as a DB-WAX or HP-5ms (e.g., 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness).[6][7]

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2-3 minutes.

-

Ramp: Increase to 150°C at a rate of 5°C/min.

-

Ramp: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity and selectivity. The characteristic ions for this compound should be determined from the mass spectrum of the standard.

-

7. Quantification

-

Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum with that of the analytical standard.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standard solutions.

-

Calculate the concentration of this compound in the meat samples using the regression equation from the calibration curve.

Data Presentation

The concentration of this compound in meat products is highly variable and depends on numerous factors. While precise quantitative data across a wide range of products is not extensively documented in publicly available literature, its presence as a branched-chain aldehyde is noted. The following table summarizes the expected occurrence and influencing factors.

| Meat Product | Processing/Cooking Condition | Expected Presence of this compound | Influencing Factors | Reference |

| Beef | Raw | Low levels | Animal diet, age, and muscle type. | General literature on meat volatiles |

| Cooked (e.g., roasted, boiled) | Increased levels | Cooking temperature and time, formation via Strecker degradation of isoleucine.[1] | [3][8] | |

| Pork | Raw | Low levels | Breed and diet of the animal. | General literature on meat volatiles |

| Cured/Fermented | Variable levels | Starter cultures and fermentation conditions can influence amino acid degradation pathways.[1] | [1] | |

| Cooked | Increased levels | Similar to beef, cooking method and duration are key factors. | General literature on meat volatiles | |

| Chicken | Raw | Low levels | Bird's diet and muscle part (e.g., breast vs. thigh). | General literature on meat volatiles |

| Cooked | Increased levels | Maillard reaction and lipid oxidation products interact to form a complex volatile profile. | [3] |

Mandatory Visualization

Figure 1: Experimental workflow for the quantification of this compound in meat.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in meat products using HS-SPME-GC-MS. The described method is sensitive, reliable, and suitable for the analysis of this and other important volatile flavor compounds. While specific quantitative data for this compound is not widely available, this protocol establishes a sound methodology for researchers and quality control professionals to determine its concentration in various meat matrices. Further research is encouraged to populate a comprehensive database of the concentrations of this and other branched-chain aldehydes in a wider variety of meat products and under different processing conditions.

References

- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Food Science of Animal Resources [kosfaj.org]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Untargeted Profiling and Differentiation of Volatiles in Varieties of Meat Using GC Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zaguan.unizar.es [zaguan.unizar.es]

- 8. Effect of Cooking Method and Doneness Degree on Volatile Compounds and Taste Substance of Pingliang Red Beef - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Ethyl-4-methylpentanal as a Potential Food Flavoring Agent

Disclaimer: The following information is for research, scientific, and drug development purposes only. 2-Ethyl-4-methylpentanal is not currently listed as a FEMA GRAS (Generally Recognized as Safe) substance, nor has it been explicitly evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for use as a food flavoring agent. Its application in food products would require a comprehensive safety assessment and regulatory approval.

Introduction

This compound (CAS No. 10349-95-8) is a branched-chain aliphatic aldehyde. While specific data on its organoleptic properties are limited in publicly available literature, its structural similarity to other C8 aldehydes used in the flavor industry suggests it may possess interesting sensory characteristics. Branched-chain aldehydes are known to contribute a variety of notes to food flavors, often described as malty, chocolate-like, green, and fruity. This document provides an overview of the potential application of this compound as a food flavoring agent, drawing upon general principles of flavor chemistry and the evaluation of structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 10349-95-8 | |

| Molecular Formula | C8H16O | |

| Molecular Weight | 128.21 g/mol | |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 156.7°C at 760 mmHg | [1] |

| Flash Point | 48°C | [1] |

| Solubility | Presumed to be soluble in ethanol and other organic solvents, with limited solubility in water. |

Potential Organoleptic Properties (Inferred)

Table 2: Inferred Organoleptic Profile of this compound and Comparison with Structurally Similar C8 Aldehydes

| Compound | FEMA No. | Structure | Reported Organoleptic Descriptors |

| This compound | None | CH3CH(CH3)CH2CH(C2H5)CHO | (Inferred) Potentially waxy, green, citrus, with possible fatty and nutty undertones. |

| Octanal (Aldehyde C-8) | 2797 | CH3(CH2)6CHO | Aldehydic, green, waxy, fatty, peely, citrus, orange.[2] |

| 2-Ethylhexanal | None | CH3(CH2)3CH(C2H5)CHO | Aldehydic, green, slightly fatty. |

Safety and Regulatory Status

As of the date of this document, this compound does not have a FEMA GRAS designation and has not been evaluated by JECFA. However, the safety of the broader class of aliphatic branched-chain aldehydes has been considered by these bodies.

Experimental Protocols

The following are generalized protocols for the evaluation of a new flavoring agent like this compound.

Protocol for Sensory Evaluation: Odor and Taste Threshold Determination

Objective: To determine the detection and recognition thresholds of this compound in a neutral medium (e.g., water or deodorized oil).

Materials:

-

This compound (high purity)

-

Deionized, odor-free water or deodorized vegetable oil

-

Glass sensory evaluation booths

-

Red-colored, coded sample cups

-

Panel of trained sensory analysts (10-15 members)

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in 95% ethanol.

-

Serial Dilutions: Prepare a series of dilutions in the chosen neutral medium (water or oil). The concentration range should span from well below the expected threshold to a clearly perceivable level.

-

Triangle Test for Detection Threshold:

-

Present panelists with three samples, two of which are the blank medium and one contains the flavoring agent at a specific concentration.

-

Ask panelists to identify the odd sample.

-

The lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample is the detection threshold.

-

-

Forced-Choice Method for Recognition Threshold:

-

Present panelists with a series of increasing concentrations of the flavoring agent.

-

At each concentration, ask panelists to describe the perceived aroma and taste.

-

The lowest concentration at which a majority of panelists can correctly identify and describe the characteristic flavor is the recognition threshold.

-

Protocol for Analytical Quantification in a Food Matrix (e.g., Beverage)

Objective: To develop and validate a method for the quantification of this compound in a simple food matrix.

Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

Materials:

-

This compound standard

-

Internal standard (e.g., 2-methylundecanal)

-

Solvents (e.g., dichloromethane, hexane)

-

Solid-Phase Microextraction (SPME) fibers (if applicable)

-

Beverage matrix (e.g., carbonated water)

Methodology:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound in a suitable solvent, each containing a fixed concentration of the internal standard. Analyze by GC to generate a calibration curve.

-

Sample Preparation (Liquid-Liquid Extraction):

-

Spike a known volume of the beverage with a known amount of the internal standard.

-

Extract the sample with a suitable solvent (e.g., dichloromethane).

-

Concentrate the extract under a gentle stream of nitrogen.

-

-

Sample Preparation (SPME):

-

Place a known volume of the beverage in a sealed vial.

-

Spike with the internal standard.

-

Expose an SPME fiber to the headspace of the sample for a defined period at a controlled temperature.

-

-

GC Analysis:

-

Inject the prepared sample (extract or desorbed from SPME fiber) into the GC.

-

Use an appropriate temperature program to separate the analytes.

-

Quantify the amount of this compound based on the peak area ratio to the internal standard and the standard curve.

-

Visualizations

General Metabolic Pathway of Aliphatic Aldehydes

References

Application Notes and Protocols: 2-Ethyl-4-methylpentanal in Flavor Chemistry Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylpentanal is a branched-chain aldehyde with potential applications in the flavor and fragrance industry. Aldehydes are a critical class of compounds that contribute significantly to the aroma profiles of a wide variety of foods and beverages, often imparting characteristic green, fruity, malty, or roasted notes. Due to its specific molecular structure, this compound is likely to possess a unique organoleptic profile that could be of interest for creating novel flavor formulations.

Disclaimer: Publicly available research specifically detailing the flavor profile, odor threshold, and applications of this compound is limited. The following protocols are based on established methodologies for the study of analogous branched-chain aldehydes in flavor chemistry and should be adapted and validated for this specific compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below. This data is essential for its synthesis, purification, and analytical determination.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | Not available | |

| CAS Number | 10349-95-8 | PubChem |

| Molecular Formula | C8H16O | PubChem |

| Molecular Weight | 128.21 g/mol | PubChem |

| Boiling Point | 156.7°C at 760 mmHg | Guidechem[1] |

| Flash Point | 48°C | Guidechem[1] |

| Density | 0.808 g/cm³ | Guidechem[1] |

| Refractive Index | 1.408 | Guidechem[1] |

| Vapor Pressure | 2.85 mmHg at 25°C | Guidechem[1] |

| LogP | 2.25760 | Guidechem[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of the corresponding primary alcohol, 2-Ethyl-4-methylpentan-1-ol. A common and effective method for this transformation is Swern oxidation, which utilizes oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base such as triethylamine (TEA).

Materials:

-

2-Ethyl-4-methylpentan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate, saturated aqueous solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnels

-

Low-temperature thermometer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Activation of DMSO: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60°C. Stir the mixture for 15 minutes.

-

Addition of Alcohol: Add a solution of 2-Ethyl-4-methylpentan-1-ol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60°C. Stir for 30 minutes at this temperature.

-

Formation of Aldehyde: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature below -50°C. After the addition is complete, stir the mixture at -78°C for 30 minutes, then allow it to warm to room temperature over 1 hour.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.

Sensory Evaluation

The sensory properties of this compound, including its odor profile and detection threshold, can be determined using a trained sensory panel and established psychophysical methods.

Materials:

-

Purified this compound

-

Odor-free water

-

Ethanol (food grade)

-

Glass sniffing jars with Teflon-lined caps

-

Pipettes and graduated cylinders

-

Sensory evaluation booths with controlled lighting and ventilation

Protocol for Odor Profile Description:

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., ethanol or propylene glycol) at concentrations of 1%, 0.1%, and 0.01%.

-

Panelist Training: Select and train a panel of 8-12 individuals with demonstrated sensory acuity. Familiarize them with a lexicon of standard odor descriptors.

-

Evaluation: Present the samples to the panelists in a randomized and blind manner. Ask them to dip a perfumer's strip into each solution, wait a few seconds for the solvent to evaporate, and then sniff and describe the odor.

-

Data Collection: Record the descriptors used by each panelist for each concentration.

-

Data Analysis: Analyze the frequency of use of each descriptor to build a comprehensive odor profile of the compound.

Protocol for Odor Detection Threshold Determination (ASTM E679-04):

-

Sample Preparation: Prepare a series of dilutions of this compound in odor-free water, typically in ascending order of concentration with a constant dilution factor (e.g., a factor of 3).

-

Triangle Test: Present three samples to each panelist: two blanks (odor-free water) and one containing the odorant at a specific concentration.

-

Panelist Task: Ask panelists to identify the odd sample.

-

Data Collection: Record whether each panelist correctly identifies the sample containing the odorant.

-

Data Analysis: The group threshold is calculated as the geometric mean of the lowest correctly identified concentration and the next lower, incorrectly identified concentration for all panelists.

Analytical Quantification in a Food Matrix

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the quantification of volatile compounds like this compound in complex food matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique for extracting and concentrating volatile analytes.

Materials:

-

Food sample

-

This compound standard

-

Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

-

Sodium chloride

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

HS-SPME autosampler vials with magnetic screw caps

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

GC column suitable for volatile compound analysis (e.g., DB-5ms)

Protocol:

-

Sample Preparation: Homogenize the food sample. Weigh a precise amount (e.g., 5 g) into a 20 mL HS-SPME vial.

-